2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Overview
Description
“2-(Ethoxycarbonyl)thiazole-4-carboxylic acid” is a compound with the molecular formula C7H7NO4S . It is used in the field of organic synthesis .
Molecular Structure Analysis
The InChI code for “2-(Ethoxycarbonyl)thiazole-4-carboxylic acid” is 1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “2-(Ethoxycarbonyl)thiazole-4-carboxylic acid” is 201.2 g/mol . It is a solid at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid and its derivatives are prominently used in the field of organic synthesis. For instance, the reaction of ethoxycarbonyl isothiocyanate with 2-aminothiazoles results in the formation of various compounds like thiazolo[3, 2-a]-s-triazine-4-thio-2-ones and N-alkoxycarbonyl-N'-(2-thiazolyl)thioureas, showcasing its versatility in chemical reactions (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).
Biological Distribution
In the biological context, 2-acetylthiazole-4-carboxylic acid, a related compound, is found to be widely distributed in various organisms, including eukaryotes, archaebacteria, and eubacteria. This widespread occurrence suggests its potential biological significance, possibly as a coenzyme (White, 1990).
Synthesis of Heterocyclic Compounds
The compound is also used in the synthesis of various heterocyclic compounds. For example, oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole or thiazole diones are synthesized from α-amino acid esters, highlighting its role in the formation of complex organic structures (Badr, Aly, Fahmy, & Mansour, 1981).
Antimicrobial Properties
Compounds derived from 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid have been studied for their antimicrobial properties. A series of 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles showed promising antibacterial and antifungal activities, indicating its potential use in developing new antimicrobial agents (Shetty, Koti, Lamani, Badiger, & Khazi, 2008).
Application in Corrosion Inhibition
This compound has found applications in the field of material science, particularly in corrosion inhibition. Thiazole derivatives, such as 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid hydrazones, have been studied for their effectiveness in protecting mild steel against corrosion in acidic media, demonstrating its utility in industrial applications (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Safety And Hazards
properties
IUPAC Name |
2-ethoxycarbonyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZCZDWBECKRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705346 | |
Record name | 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid | |
CAS RN |
911466-96-1 | |
Record name | 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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